![molecular formula C18H24ClNO B4446980 N-(2-methoxybenzyl)-1-phenylbutan-1-amine hydrochloride](/img/structure/B4446980.png)
N-(2-methoxybenzyl)-1-phenylbutan-1-amine hydrochloride
Overview
Description
N-(2-methoxybenzyl)-1-phenylbutan-1-amine hydrochloride, commonly known as MBDB, is a chemical compound that belongs to the phenethylamine family. It is a psychoactive drug that has been studied for its potential medical applications and has been used in scientific research.
Mechanism of Action
MBDB acts on the central nervous system by increasing the levels of certain neurotransmitters, such as serotonin and dopamine. It is believed to exert its effects through the inhibition of monoamine oxidase, an enzyme that breaks down these neurotransmitters.
Biochemical and Physiological Effects:
MBDB has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased sociability, and reduced anxiety.
Advantages and Limitations for Lab Experiments
MBDB has several advantages for use in laboratory experiments, including its ability to produce consistent and predictable effects. However, its psychoactive properties and potential for abuse make it a challenging compound to work with, and strict safety protocols must be followed.
Future Directions
There are several potential future directions for research on MBDB. One area of interest is its potential use in the treatment of depression and anxiety disorders. Another area of interest is its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter systems and their role in behavior and cognition. Finally, there is potential for the development of new psychoactive compounds based on the structure of MBDB, which could have novel therapeutic applications.
Scientific Research Applications
MBDB has been studied for its potential medical applications, particularly as an antidepressant and anxiolytic. It has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-phenylbutan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-3-9-17(15-10-5-4-6-11-15)19-14-16-12-7-8-13-18(16)20-2;/h4-8,10-13,17,19H,3,9,14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSKWXAQIKAKGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC=CC=C2OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-1-phenylbutan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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